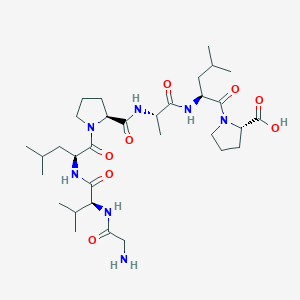

L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

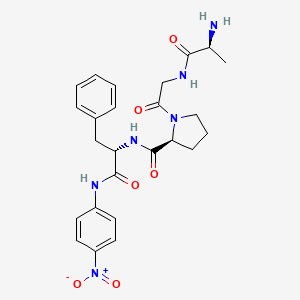

L-Prolin, Glycyl-L-Valyl-L-Leucyl-L-Prolyl-L-Alanyl-L-Leucyl- ist eine komplexe Peptidverbindung, die aus mehreren Aminosäuren besteht. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin von großem Interesse. Die einzigartige Sequenz von Aminosäuren in diesem Peptid trägt zu seinen besonderen Eigenschaften und Funktionen bei.

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von L-Prolin, Glycyl-L-Valyl-L-Leucyl-L-Prolyl-L-Alanyl-L-Leucyl- erfolgt in der Regel durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Zugabe geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Anheftung der ersten Aminosäure: Die erste Aminosäure, L-Prolin, wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die reaktive Aminogruppe freizulegen.

Kopplung: Die nächste Aminosäure, Glycyl-L-Valyl, wird unter Verwendung von Kopplungsreagenzien wie HBTU oder DIC an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für jede nachfolgende Aminosäure (L-Leucyl, L-Prolyl, L-Alanyl, L-Leucyl) wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Abspaltung: Das fertige Peptid wird unter Verwendung eines Abspaltungsreagenzes wie TFA (Trifluoressigsäure) vom Harz abgespalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieses Peptids kann eine großtechnische SPPS oder rekombinante DNA-Technologie umfassen. Bei der rekombinanten DNA-Technologie wird das Gen, das für das Peptid kodiert, in ein geeignetes Expressionssystem (z. B. E. coli) eingefügt, das dann das Peptid in großen Mengen produziert. Das Peptid wird anschließend mit chromatographischen Verfahren gereinigt.

Chemische Reaktionsanalyse

Arten von Reaktionen

L-Prolin, Glycyl-L-Valyl-L-Leucyl-L-Prolyl-L-Alanyl-L-Leucyl- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Das Peptid kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4)

Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)

Substitution: Verschiedene Nukleophile und Elektrophile, abhängig von der spezifischen Substitutionsreaktion

Hauptprodukte

Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation zur Bildung von Disulfidbrücken führen, während die Reduktion zur Spaltung solcher Brücken führen kann.

Wissenschaftliche Forschungsanwendungen

L-Prolin, Glycyl-L-Valyl-L-Leucyl-L-Prolyl-L-Alanyl-L-Leucyl- hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese und -reaktionen.

Biologie: Untersuchung seiner Rolle bei Protein-Protein-Wechselwirkungen und zellulären Signalwegen.

Industrie: Einsatz bei der Entwicklung von peptidbasierten Materialien und als Katalysator in der organischen Synthese.

Wirkmechanismus

Der Wirkmechanismus von L-Prolin, Glycyl-L-Valyl-L-Leucyl-L-Prolyl-L-Alanyl-L-Leucyl- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Das Peptid kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren und so zelluläre Prozesse beeinflussen. So kann es beispielsweise mit Acetylcholinesterase, α-Sekretase und β-Sekretase interagieren und so die Neurotransmitterspiegel und den oxidativen Stress beeinflussen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, L-Proline, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, glycyl-L-valyl, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucyl, L-prolyl, L-alanyl, L-leucyl) until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli), which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The peptide can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles and electrophiles depending on the specific substitution reaction

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.

Wissenschaftliche Forschungsanwendungen

L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Industry: Utilized in the development of peptide-based materials and as a catalyst in organic synthesis.

Wirkmechanismus

The mechanism of action of L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with acetylcholinesterase, α-secretase, and β-secretase, affecting neurotransmitter levels and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glycyl-L-Prolin: Ein einfacheres Dipeptid mit ähnlichen strukturellen Merkmalen.

L-Alanyl-L-Prolyl-L-Alanyl-L-Leucylglycyl-L-Arginyl-L-Cysteinyl-L-Phenylalanyl-L-Prolyl-L-Tryptophyl-L-Threonyl-L-Asparaginyl-L-Valyl-L-Threonyl-: Ein komplexeres Peptid mit zusätzlichen Aminosäuren.

Einzigartigkeit

L-Prolin, Glycyl-L-Valyl-L-Leucyl-L-Prolyl-L-Alanyl-L-Leucyl- ist aufgrund seiner spezifischen Sequenz von Aminosäuren einzigartig, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Diese Einzigartigkeit macht es für verschiedene Forschungs- und Industrieanwendungen wertvoll.

Eigenschaften

CAS-Nummer |

201351-02-2 |

|---|---|

Molekularformel |

C32H55N7O8 |

Molekulargewicht |

665.8 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C32H55N7O8/c1-17(2)14-21(31(45)39-13-9-11-24(39)32(46)47)35-27(41)20(7)34-28(42)23-10-8-12-38(23)30(44)22(15-18(3)4)36-29(43)26(19(5)6)37-25(40)16-33/h17-24,26H,8-16,33H2,1-7H3,(H,34,42)(H,35,41)(H,36,43)(H,37,40)(H,46,47)/t20-,21-,22-,23-,24-,26-/m0/s1 |

InChI-Schlüssel |

GSXMDPXDNWEPMF-HXJPVCIYSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN |

Kanonische SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)

![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)

![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)

![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)

![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)

![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)